molecular formula C12H13NO B026642 2,2,4-Trimethylquinolin-6-one CAS No. 4071-18-5

2,2,4-Trimethylquinolin-6-one

Cat. No.: B026642
CAS No.: 4071-18-5
M. Wt: 187.24 g/mol
InChI Key: JPOWOWQYHLDQDB-UHFFFAOYSA-N
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Description

2,2,4-Trimethylquinolin-6-one, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Fluorescence Measurement : The fluorescence intensity of 1,2-dihydro-2,2,4-trimethylquinoline (TMQ), a derivative of 2,2,4-Trimethylquinolin-6-one, is proportional to its concentration. This property makes it useful for determining the concentration of TMQ in polymer additives and specific rubber samples (Moldovan et al., 2006).

  • Antitrypanosomal Activity : Certain derivatives, such as 1-Benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-yl acetate, show promising antitrypanosomal activity, potentially extending the lifespan in Trypanosoma brucei (T. b.) (Fotie et al., 2010).

  • Chemical Synthesis : Silver ions can effectively catalyze the formation of a C-N bond in 1,2-dihydro-2,2,4-trimethylquinolines, resulting in the production of two C,N-linked dimeric 1,2-dihydro-2,2,4-trimethylquinolines, demonstrating its utility in chemical synthesis (Fotie et al., 2012).

  • Toxicology and Bioaccumulation : High doses of 1,2-dihydro-2,2,4-trimethylquinoline (TMQ) can lead to bioaccumulation in tissues, but these residues dissipate after discontinuing dosing, indicating reversible effects (Ioannou et al., 1987).

  • Antioxidant Properties : Hydroquin, a derivative, is a competitive and affordable antioxidant for protecting polyunsaturated fatty acids in fish meal, with a patent on its use being taken out (Koning, 2002).

  • Pharmacological Potential : 1-benzyl-1,2-dihydro-2,2,4-trimethylquinolin-6-ol hydrochloride and its derivatives show promising antitrypanosomal properties (Reid et al., 2011).

  • Safety Evaluation : Antitrypanosomal dihydroquinolines exhibit minimal hepatotoxicity, mutagenicity, and methemoglobin-promoting effects, important for drug safety assessments (Werbovetz et al., 2014).

Properties

IUPAC Name

2,2,4-trimethylquinolin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOWOWQYHLDQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N=C2C1=CC(=O)C=C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193693
Record name 6(2H)-Quinolone, 2,2,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4071-18-5
Record name 6(2H)-Quinolone, 2,2,4-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004071185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6(2H)-Quinolone, 2,2,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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